6-氟-2-苯基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

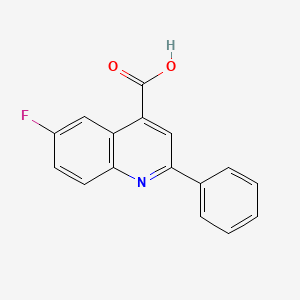

6-Fluoro-2-phenylquinoline-4-carboxylic acid is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of quinoline-4-carboxylic acid, which is a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of 6-Fluoro-2-phenylquinoline-4-carboxylic acid involves several steps. Benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline are reacted in absolute ethanol media to form an intermediate compound. This intermediate then reacts with various substituted amines to produce the desired product . The synthesis process benefits from the use of a microwave synthesizer, which reduces the reaction time and increases the yield .Molecular Structure Analysis

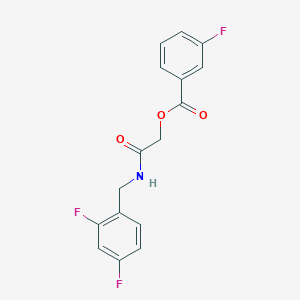

The molecular structure of 6-Fluoro-2-phenylquinoline-4-carboxylic acid is characterized by the presence of a quinoline ring, a carboxylic acid group, and a phenyl group . The compound’s structure has been confirmed through various methods, including FT-IR, 1H and 13C NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 6-Fluoro-2-phenylquinoline-4-carboxylic acid primarily concern its synthesis. The initial reaction involves the condensation and cyclization of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline. The intermediate product from this reaction then reacts with various substituted amines to form the final product .科学研究应用

有机合成与材料科学

合成方法学: 氟化合物,包括氟喹啉,在有机合成中起着至关重要的中间体作用,为开发药物和农药提供了途径。例如,2-氟-4-溴联苯的实用合成,这是制造抗炎材料的关键中间体,展示了氟化合物在促进复杂化学合成中的重要性(Qiu et al., 2009)。

环境科学

多氟烷基化学品: 研究氟化替代品以替代环境持久化学品,凸显了向更安全化合物的转变。氟化物质,包括与喹啉衍生物相关的物质,在各个行业中被使用,但由于其持久性和潜在的环境影响,对风险评估和管理构成挑战(Wang et al., 2013)。

药物化学

抗菌和抗肿瘤潜力: 属于氟喹啉家族的6-氟-2-苯基喹啉-4-羧酸显示出显著的抗菌和潜在的抗肿瘤活性。这些化合物通过抑制细菌DNA旋转酶和拓扑异构酶IV来发挥作用,这对DNA复制至关重要,使它们成为强效抗菌剂。最近的研究还探讨了氟喹啉的抗肿瘤潜力,表明它们可以通过拓扑异构酶II中毒等机制来治疗各种癌症(da Silva et al., 2003)。

荧光化学传感器

金属离子的检测: 氟喹啉衍生物被探索用作检测金属离子的荧光化学传感器,展示了它们在药物应用之外的多样性。例如,基于氟喹啉结构的衍生物已被用于开发对锌离子敏感且选择性的探针,说明了该化合物在环境和生物监测中的实用性(Mohamad et al., 2021)。

作用机制

Target of Action

The primary target of 6-Fluoro-2-phenylquinoline-4-carboxylic acid is the ATPase domain of human topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .

Mode of Action

6-Fluoro-2-phenylquinoline-4-carboxylic acid interacts with the ATPase domain of hTopoIIα, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .

Biochemical Pathways

The inhibition of hTopoIIα by 6-Fluoro-2-phenylquinoline-4-carboxylic acid affects the DNA replication pathway . This disruption leads to DNA damage, triggering apoptosis, or programmed cell death . The compound’s effect on this pathway contributes to its anticancer activity .

Result of Action

The interaction of 6-Fluoro-2-phenylquinoline-4-carboxylic acid with hTopoIIα results in DNA damage and cell death . This leads to a reduction in cellular viability in various carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . The compound has shown to be more potent than doxorubicin, a commonly used anticancer drug .

Action Environment

The action of 6-Fluoro-2-phenylquinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s synthesis method can affect its potency . Microwave synthesis of the compound has been shown to yield a higher potency product compared to conventional heating methods . .

未来方向

The study of 6-Fluoro-2-phenylquinoline-4-carboxylic acid and its derivatives may be a promising area for future research, particularly in the field of medicinal chemistry . These compounds have shown potential as potent inhibitors of h TopoIIα, suggesting they could be developed into novel anticancer agents .

生化分析

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

6-Fluoro-2-phenylquinoline-4-carboxylic acid has been shown to have significant effects on various types of cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

6-fluoro-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFGSVIKTCCKHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2440370.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2440372.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440376.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2440378.png)

![Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2440380.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2440381.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2440382.png)

![2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2440383.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2440390.png)

![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2440391.png)